1-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione
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Overview
Description
1-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione is a complex organic compound that features a furan ring, a methoxyphenyl group, and a pyrrole-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole-2,5-dione structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, amines, and substituted pyrrole-2,5-diones.
Scientific Research Applications
1-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(furan-2-ylmethyl)-3-[(2-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione
- 1-(furan-2-ylmethyl)-3-[(2-chlorophenyl)amino]-1H-pyrrole-2,5-dione
- 1-(furan-2-ylmethyl)-3-[(2-nitrophenyl)amino]-1H-pyrrole-2,5-dione
Uniqueness
1-(furan-2-ylmethyl)-3-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methoxyanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H14N2O4/c1-21-14-7-3-2-6-12(14)17-13-9-15(19)18(16(13)20)10-11-5-4-8-22-11/h2-9,17H,10H2,1H3 |
InChI Key |
PHOUBJBJFSUIOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=O)N(C2=O)CC3=CC=CO3 |
Origin of Product |
United States |
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